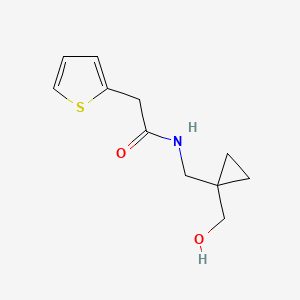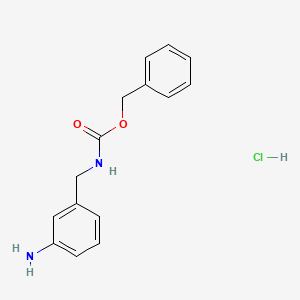![molecular formula C22H18F2N4O4 B2481834 N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941876-81-9](/img/structure/B2481834.png)
N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds involves multiple steps, including acetylation, alkylation, and condensation reactions. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting pyrazole with various substituted acetamides, showcasing the complexity and versatility of synthesizing similar compounds (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic methods, including NMR, IR, and mass spectra, to confirm the chemical structures. For instance, the molecular structure of 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide was characterized by IR, NMR, and mass spectral data (Nayak et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can vary widely. For example, compounds with the pyrazolone moiety exhibit a range of biological activities including analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016). The functional groups present in these molecules, such as the acetamide or sulfonamide groups, play a critical role in their reactivity and interactions.
Physical Properties Analysis
The physical properties of compounds, including their crystalline structure and hydrogen bonding patterns, are crucial for understanding their stability and solubility. For example, the crystal structures of two C,N-disubstituted acetamides were examined to understand their intermolecular interactions and hydrogen bonding patterns, contributing to their physical properties (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. The presence of functional groups like fluorine atoms can significantly affect the compound's chemical behavior. For instance, the synthesis and pharmacological evaluation of a series of compounds revealed their inhibitory profile against enzymes, demonstrating the impact of chemical structure on bioactivity (Yamali et al., 2020).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity :
- Pyrazole-acetamide derivatives, related to the compound , have been used to synthesize coordination complexes with potential antioxidant activities. These compounds, including the likes of N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, show significant antioxidant activities when tested in vitro (Chkirate et al., 2019).
Synthesis of Novel Compounds for Anticancer Evaluation :
- New series of thiazole and thiadiazole derivatives, closely related to the compound of interest, have been synthesized for potential anticancer properties. These compounds have shown significant anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer treatment research (Ekrek et al., 2022).
Imaging Applications in Positron Emission Tomography (PET) :
- Compounds within the same chemical family have been used as selective ligands for imaging the translocator protein with PET. For instance, DPA-714, a similar compound, has been synthesized for labeling with fluorine-18, which is a critical development in the field of in vivo imaging (Dollé et al., 2008).
Investigations in Nonlinear Optical Properties :
- Organic crystals including acetamide structures have been studied for their nonlinear optical properties. These studies are vital for developing new photonic devices, such as optical switches and modulators (Castro et al., 2017).
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O4/c1-31-19-6-3-13(9-20(19)32-2)16-11-18-22(30)27(7-8-28(18)26-16)12-21(29)25-17-10-14(23)4-5-15(17)24/h3-11H,12H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTHAGVEJGCAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


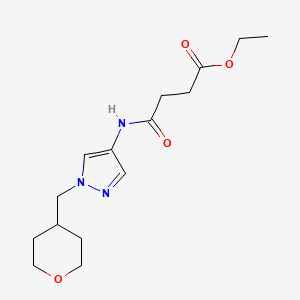
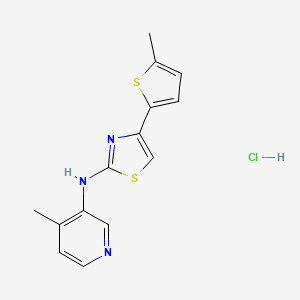
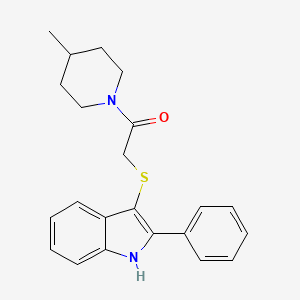

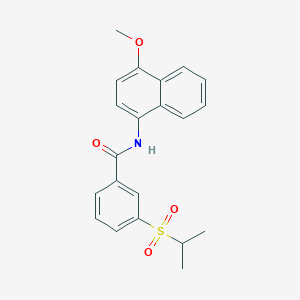
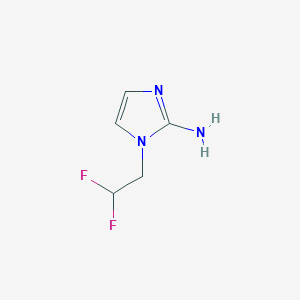
![4-[(4-Methylbenzyl)oxy]aniline](/img/structure/B2481768.png)
![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)
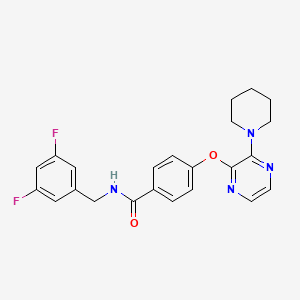
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)
![N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2481772.png)
